molecular formula C10H5Cl2IN2 B14055658 2-(2,6-Dichlorophenyl)-4-iodopyrimidine

2-(2,6-Dichlorophenyl)-4-iodopyrimidine

Cat. No.: B14055658
M. Wt: 350.97 g/mol
InChI Key: DDRYAMOWGBBLJS-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-4-iodopyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a 2,6-dichlorophenyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorophenyl)-4-iodopyrimidine typically involves the coupling of 2,6-dichlorophenyl derivatives with pyrimidine precursors. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dichlorophenyl)-4-iodopyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can engage in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For redox reactions.

Major Products: The products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-4-iodopyrimidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-4-iodopyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    2,6-Dichlorophenyl derivatives: Compounds with similar phenyl substitutions.

    Iodopyrimidines: Compounds with iodine-substituted pyrimidine rings.

Uniqueness: 2-(2,6-Dichlorophenyl)-4-iodopyrimidine is unique due to the combination of its dichlorophenyl and iodopyrimidine moieties, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H5Cl2IN2

Molecular Weight

350.97 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-4-iodopyrimidine

InChI

InChI=1S/C10H5Cl2IN2/c11-6-2-1-3-7(12)9(6)10-14-5-4-8(13)15-10/h1-5H

InChI Key

DDRYAMOWGBBLJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC=CC(=N2)I)Cl

Origin of Product

United States

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